

An In-depth Technical Guide to the Physicochemical Properties of hCAII-IN-3

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Compound of Interest

Compound Name: hCAII-IN-3

Cat. No.: B15140364

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Abstract

hCAII-IN-3, also identified as compound 16 in recent literature, is a potent small molecule inhibitor of human carbonic anhydrase (hCA) isoforms, demonstrating significant inhibitory activity against hCA II, IX, and XII.^[1] Its efficacy, particularly against tumor-associated isoforms hCA IX and XII, has positioned it as a compound of interest in anticancer research. This technical guide provides a comprehensive overview of the known physicochemical properties of **hCAII-IN-3**, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in modulating cancer cell signaling pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **hCAII-IN-3** is fundamental for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data is summarized below.

Property	Value	Source/Method
IUPAC Name	4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide	[1]
Molecular Formula	C ₁₇ H ₂₁ N ₃ O ₃ S	[1]
Molecular Weight	347.43 g/mol	[1]
CAS Number	2770927-76-7	N/A
Melting Point	Data not available. A general protocol for determination is provided in Section 2.2.	N/A
Solubility	Data not available. A general protocol for determination is provided in Section 2.3.	N/A

Experimental Protocols

Synthesis of hCAII-IN-3 (Compound 16)

The synthesis of **hCAII-IN-3** is a multi-step process involving the reaction of key intermediates. The following protocol is based on the synthetic scheme for analogous compounds.[1]

Step 1: Synthesis of 3-Chloro-1-phenylpropan-1-one

This intermediate can be synthesized via a Friedel-Crafts acylation reaction.

- Materials: 3-Chloropropionyl chloride, anhydrous benzene, aluminum trichloride (AlCl₃), dichloromethane (CH₂Cl₂), ice, magnesium sulfate (MgSO₄).
- Procedure:
 - Dissolve aluminum trichloride in anhydrous dichloromethane under a nitrogen atmosphere at 0°C.

- Add 3-chloropropionyl chloride dropwise to the stirred solution, followed by the dropwise addition of anhydrous benzene.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Cool the mixture to 0°C and quench the reaction by the slow addition of ice.
- Extract the aqueous phase with dichloromethane.
- Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography.[\[2\]](#)

Step 2: Synthesis of **hCAII-IN-3**

- Materials: 4-aminobenzenesulfonamide, 3-Chloro-1-phenylpropan-1-one, ethanolamine, and a suitable solvent (e.g., DMF or DMSO).
- Procedure:
 - A mixture of 4-aminobenzenesulfonamide and 3-Chloro-1-phenylpropan-1-one is reacted to form an intermediate.
 - This intermediate is then reacted with ethanolamine to yield the final product, **hCAII-IN-3**.
[\[1\]](#)

A detailed, step-by-step protocol for the synthesis of the direct precursor to compound 16 was not available in the referenced literature. The above is a generalized procedure based on the synthesis of similar derivatives.

Melting Point Determination

The melting point is a critical indicator of purity. A general protocol using the capillary method is described below.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Apparatus: Melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

- Procedure:
 - Ensure the synthesized **hCAII-IN-3** is a dry, finely ground powder.
 - Pack a small amount of the sample into a capillary tube, ensuring a compact column of 2-3 mm in height.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample rapidly to determine an approximate melting range.
 - Allow the apparatus to cool.
 - Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.^{[7][8][9][10]}

- Materials: **hCAII-IN-3**, selected solvents (e.g., water, ethanol, DMSO), orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - Add an excess amount of **hCAII-IN-3** to a known volume of the desired solvent in a sealed vial.
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After equilibration, centrifuge the samples to separate the undissolved solid.

- Carefully withdraw an aliquot of the supernatant.
- Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved **hCAII-IN-3** using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Biological Activity and Signaling Pathways

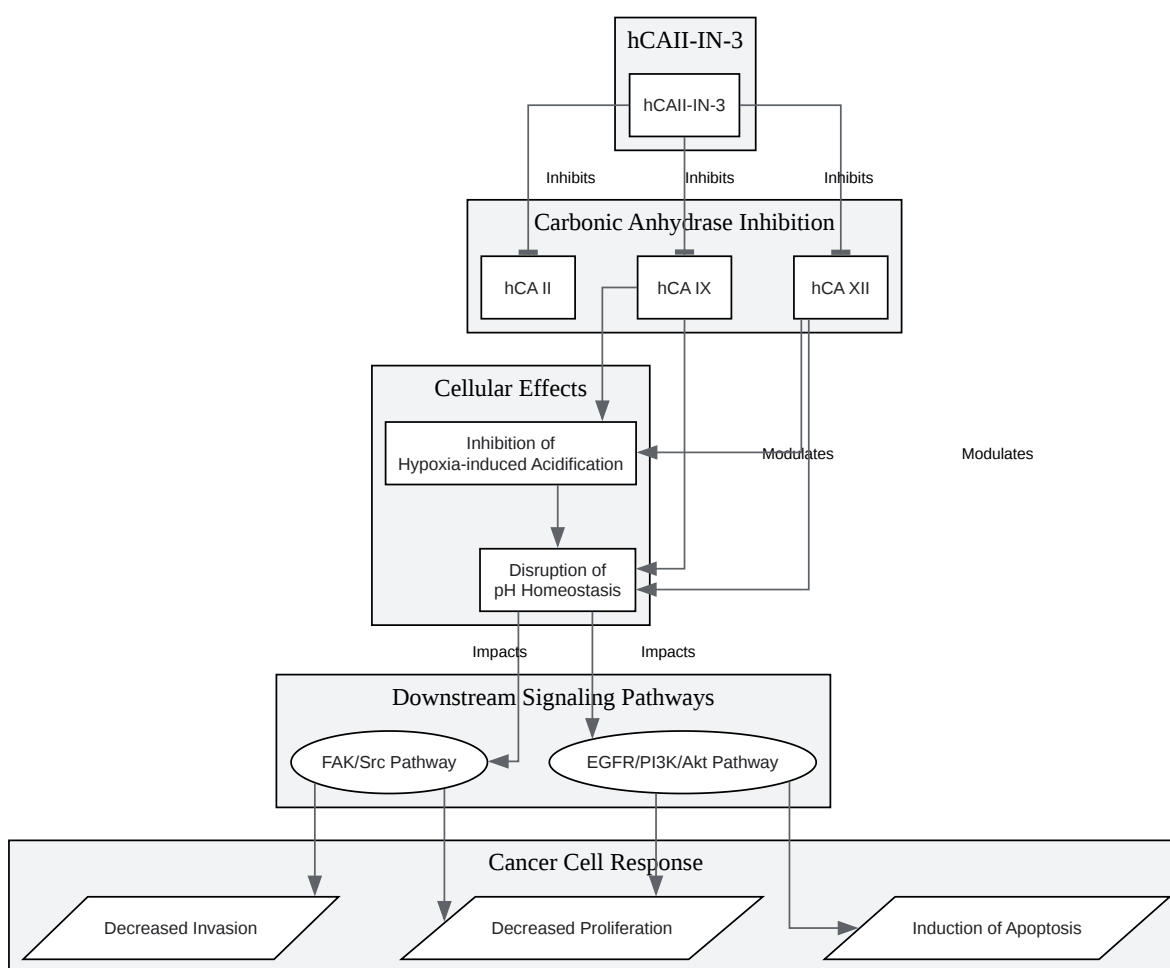
hCAII-IN-3 is a potent inhibitor of several human carbonic anhydrase isoforms, with a notable selectivity for the tumor-associated isoforms hCA IX and XII.[\[1\]](#)

Isoform	K _i (nM)
hCA I	403.8
hCA II	5.1
hCA IX	10.2
hCA XII	5.2

The inhibition of these isoforms, particularly hCA IX and XII which are overexpressed in many hypoxic tumors, is a key mechanism of its anticancer activity.[\[1\]](#)

Proposed Signaling Pathway

While the direct downstream signaling effects of **hCAII-IN-3** have not been explicitly elucidated, a logical pathway can be proposed based on the known functions of its target enzymes in cancer cells. Inhibition of hCA IX and XII can disrupt the pH regulation of tumor cells, leading to an increase in intracellular pH and a decrease in extracellular pH. This can impact various signaling pathways crucial for cancer cell survival, proliferation, and invasion.

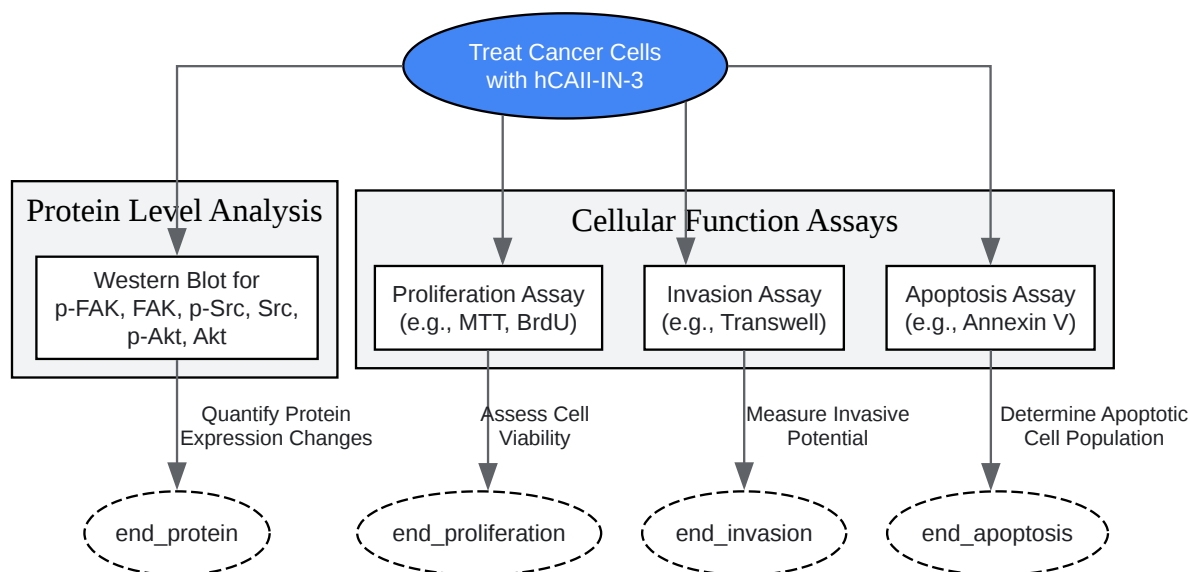


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Caption: Proposed signaling pathway of **hCAII-IN-3** in cancer cells.

Experimental Workflow for Investigating Signaling Effects

To validate the proposed signaling pathway, the following experimental workflow can be employed.



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Caption: Workflow for elucidating **hCAII-IN-3**'s effect on cell signaling.

Conclusion

hCAII-IN-3 is a promising carbonic anhydrase inhibitor with significant potential for further development as an anticancer agent. This guide provides a foundational understanding of its physicochemical properties and biological context. Further experimental work is required to determine its precise melting point and solubility profile, and to fully elucidate its impact on cancer cell signaling pathways. The provided protocols offer a starting point for researchers to conduct these critical investigations.

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